REACTION_CXSMILES
|
[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[Na+].[Cl-].[CH3:8][N+:9]1([CH2:14][O:15][CH3:16])[CH2:13][CH2:12][CH2:11][CH2:10]1>C(O)C>[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[CH3:16][O:15][CH2:14][N+:9]1([CH3:8])[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
77 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
N-methoxymethyl-N-methylpyrrolidinium chloride
|
Quantity
|
7.99 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[N+]1(CCCC1)COC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
whereby the reaction was terminated
|
Type
|
FILTRATION
|
Details
|
The resulting sodium chloride was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
the solution was again filtered with a membrane
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl(=O)(=O)(=O)[O-].COC[N+]1(CCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.94 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |